molecular formula C25H28N2O6S B301055 methyl {2-ethoxy-4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetate

methyl {2-ethoxy-4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetate

Cat. No. B301055
M. Wt: 484.6 g/mol
InChI Key: FWKFYJFJXJIQMU-JXJWTFEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {2-ethoxy-4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl {2-ethoxy-4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetate is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using Methyl {2-ethoxy-4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetate in lab experiments is its high potency and selectivity towards specific enzymes and signaling pathways. Additionally, this compound is relatively easy to synthesize and has a long shelf life. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research and development of Methyl {2-ethoxy-4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetate. One area of interest is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of new and more efficient synthesis methods for this compound is also an area of interest for future research.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications. Its high potency and selectivity towards specific enzymes and signaling pathways make it a promising candidate for the development of new drugs for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of Methyl {2-ethoxy-4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetate involves the condensation of 2-ethoxyphenol with ethyl bromoacetate, followed by the addition of sodium hydroxide and subsequent reaction with 4-ethoxybenzaldehyde. The resulting product is then reacted with 2-mercaptoacetic acid to obtain the final compound.

Scientific Research Applications

Methyl {2-ethoxy-4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetate has been extensively studied for its potential applications in various fields. One of the primary research applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, this compound has been investigated for its potential use as a catalyst in chemical reactions.

properties

Molecular Formula

C25H28N2O6S

Molecular Weight

484.6 g/mol

IUPAC Name

methyl 2-[2-ethoxy-4-[(Z)-[2-(4-ethoxyphenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C25H28N2O6S/c1-5-27-24(29)22(34-25(27)26-18-9-11-19(12-10-18)31-6-2)15-17-8-13-20(21(14-17)32-7-3)33-16-23(28)30-4/h8-15H,5-7,16H2,1-4H3/b22-15-,26-25?

InChI Key

FWKFYJFJXJIQMU-JXJWTFEASA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)OC)OCC)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OC)OCC)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OC)OCC)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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